molecular formula C16H14BrN5OS B2681517 N-(2-bromobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 1251670-04-8

N-(2-bromobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2681517
CAS No.: 1251670-04-8
M. Wt: 404.29
InChI Key: CVUAZZVNAMHSEM-UHFFFAOYSA-N
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Description

N-(2-bromobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a synthetic small molecule with a molecular formula of C 16 H 14 BrN 5 OS and a molecular weight of 404.3 g/mol . It is supplied with the CAS Registry Number 1251670-04-8 . The compound features a complex structure built on a pyrimido[4,5-d]pyrimidine core , a heterocyclic scaffold of significant interest in medicinal chemistry due to its structural similarity to purine bases. This core is functionalized with a 7-methyl group and linked via a thioether bridge to an acetamide moiety. The acetamide nitrogen is further substituted with a 2-bromobenzyl group . While the specific biological profile of this compound requires further investigation, its structural class suggests potential as a valuable research tool . Researchers may explore its utility as a building block in organic synthesis or investigate its activity in various biochemical assays. Compounds with similar pyrimidine and pyrimidopyrimidine scaffolds have been reported in scientific literature to exhibit a range of biological activities, including investigation as potential anticancer agents via mechanisms such as topoisomerase inhibition . This compound is presented to the research community for non-therapeutic, non-veterinary in vitro applications to advance scientific discovery. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5OS/c1-10-18-7-12-15(22-10)20-9-21-16(12)24-8-14(23)19-6-11-4-2-3-5-13(11)17/h2-5,7,9H,6,8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUAZZVNAMHSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NCC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Bromobenzyl Intermediate: Starting with a benzyl compound, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the Pyrimidopyrimidine Core: This can be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.

    Thioether Formation: The final step involves the reaction of the bromobenzyl intermediate with the pyrimidopyrimidine core in the presence of a thiol reagent, such as thiourea, under basic conditions.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the bromobenzyl group, potentially converting it to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be a site for nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to the presence of multiple functional groups.

Biology and Medicine

    Pharmacological Studies: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.

    Biochemical Probes: Used in studies to understand biological pathways and mechanisms.

Industry

    Material Science:

    Agriculture: Possible use as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-bromobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The bromobenzyl group could facilitate binding to hydrophobic pockets, while the pyrimidopyrimidine core might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a thioacetamide backbone with several analogs, but its pyrimido[4,5-d]pyrimidine core distinguishes it from other heterocyclic systems. Below is a comparative analysis:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Reported Activity
N-(2-bromobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide Pyrimido[4,5-d]pyrimidine 7-methyl, 2-bromobenzyl ~447.3 (estimated) Hypothesized protein binding
Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide) Pyrimidine 2-methyl-6-pyridyl, 3,4-dimethoxyphenyl ~414.4 Anticonvulsant (in vivo)
N-(4-bromophenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide Triazino[5,6-b]indole 5-methyl, 4-bromophenyl ~456.3 Protein interaction (hit ID)
2-((4,6-dimethylpyrimidin-2-yl)sulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 4,6-dimethyl, 4-methylpyridyl ~304.4 Structural characterization

Key Observations :

  • Bromine’s electron-withdrawing nature may also influence electronic properties .
  • Synthetic Routes : Analogous compounds (e.g., and ) are synthesized via nucleophilic substitution between thiol-containing heterocycles and chloroacetamide intermediates, suggesting shared synthetic accessibility .
Pharmacological and Physicochemical Properties
  • Anticonvulsant Activity : Epirimil demonstrated efficacy in in vivo seizure models, attributed to its pyrimidine-thioacetamide scaffold and methoxy groups enhancing blood-brain barrier penetration . The target compound lacks direct evidence but shares structural features that may support CNS activity.
  • Protein Binding : Compounds like 26 and 27 () with bromophenyl substituents showed >95% purity and affinity for protein targets, suggesting the 2-bromobenzyl group in the target compound could similarly enhance binding specificity .
  • Solubility and Stability : The pyrimido[4,5-d]pyrimidine core may reduce solubility compared to simpler pyrimidines (e.g., ), though the bromine atom could improve lipophilicity for membrane penetration .
Limitations and Contrasts
  • Activity Gaps : Unlike Epirimil, the target compound lacks in vivo data, making direct therapeutic comparisons speculative.
  • Toxicity Considerations : Perfluoroalkyl-thioacetamides () are flagged for environmental persistence, but the target compound’s bromine and methyl groups likely pose distinct toxicological profiles .

Biological Activity

N-(2-bromobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the realm of enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its distinctive structure, which includes a bromobenzyl group, a thioacetamide moiety, and a pyrimidine derivative. The molecular formula is C15_{15}H15_{15}BrN4_{4}OS, and its IUPAC name is this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions to optimize yield and purity. The general synthetic route includes:

  • Formation of Thioamide : Reaction between 2-bromobenzyl amine and a suitable thioacetic acid derivative.
  • Pyrimidine Attachment : Coupling with 7-methylpyrimido[4,5-d]pyrimidin-4-thiol under acidic or basic conditions.
  • Purification : Use of chromatography techniques to isolate the desired product.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The presence of the bromine atom may enhance binding affinity to these targets due to increased lipophilicity and potential for halogen bonding.

Enzyme Inhibition

Studies indicate that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has shown potential inhibition against:

  • Dihydrofolate reductase (DHFR) : A key enzyme in nucleotide synthesis.
  • Tyrosine kinases : Involved in cell signaling pathways related to cancer progression.

Antimicrobial Activity

Preliminary tests suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic functions.

Case Studies

StudyFindings
In vitro study on enzyme inhibition Demonstrated significant inhibition of DHFR with IC50_{50} values in the low micromolar range.
Antimicrobial efficacy test Showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations below 100 µg/mL.
Cell viability assays Indicated cytotoxic effects on cancer cell lines (e.g., HeLa cells), suggesting potential as an anticancer agent.

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